N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-16-13-7-6-12(15-20(18,19)10(2)3)9-11(13)5-8-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMGRMZGIPJKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based pharmaceutical.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis and cell division, making the compound effective against microbial and cancer cells.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Molecular Weight :
- The ethyl group at position 1 in the target compound increases its molecular weight (~295.4) compared to the unsubstituted analog in (268.33) .
- Bulky substituents, such as the 4-propoxybenzenesulfonamide group in , significantly elevate molecular weight (374.5) .
Ethyl vs. methyl substituents at position 1 may influence metabolic stability, as ethyl groups generally confer greater lipophilicity and slower oxidation rates .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
1. Structural Characteristics
The compound features a tetrahydroquinoline core fused with a sulfonamide group. The unique arrangement of functional groups is believed to contribute to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| Molecular Weight | 347.42 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.49 Ų |
Initial studies suggest that this compound may interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and pain pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Neurotransmitter Modulation : It is hypothesized that the compound could modulate neurotransmitter systems, possibly affecting mood and cognitive functions.
3. Biological Activity
Research indicates significant biological activity for this compound:
3.1 Antiviral Properties
This compound has demonstrated inhibitory effects against several viruses:
- Influenza A Virus
- Coxsackievirus B3
These findings suggest potential applications in antiviral therapies.
3.2 Anti-inflammatory Effects
Preliminary studies have shown that the compound exhibits anti-inflammatory properties. This could be beneficial in treating inflammatory diseases by reducing the production of pro-inflammatory cytokines.
3.3 Anticancer Activity
Some studies have indicated that this compound may possess anticancer properties, making it a candidate for further investigation in oncology.
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of this compound against influenza A virus in vitro. Results showed a significant reduction in viral replication at concentrations of 10 µM and higher.
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
5. Future Directions
Further research is necessary to fully elucidate the pharmacological potential of this compound. Key areas for future studies include:
- In vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To better understand the interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
